Acid-Catalyzed Degradation Rate: Erythromycin A Ethylsuccinate vs. Erythromycin B Ethylsuccinate
In a study designed to compare the stability of the 2′-ethyl succinates of erythromycins A and B, erythromycin B 2′-ethyl succinate demonstrated markedly superior stability under acidic conditions. While esterification was found not to protect either drug against acid-catalyzed degradation in solution, the erythromycin B derivative was significantly more stable than its erythromycin A counterpart [1].
| Evidence Dimension | Rate of acid-catalyzed degradation |
|---|---|
| Target Compound Data | Erythromycin A 2'-ethyl succinate (degradation rate baseline) |
| Comparator Or Baseline | Erythromycin B 2'-ethyl succinate |
| Quantified Difference | The erythromycin B ester degrades nearly 40 times more slowly than the erythromycin A ester. |
| Conditions | In vitro acid-catalyzed degradation study |
Why This Matters
This quantifies the inherent stability limitation of erythromycin ethylsuccinate, highlighting that the active pharmaceutical ingredient (API) is still susceptible to acid degradation, which is a crucial consideration for formulation scientists when developing oral solid dosage forms and suspensions.
- [1] Hassanzadeh, A., Gorry, P. A., Morris, G. A., & Barber, J. (2006). Pediatric Erythromycins: a Comparison of the Properties of Erythromycins A and B 2‘-Ethyl Succinates. Journal of Medicinal Chemistry, 49(21), 6334-6342. View Source
